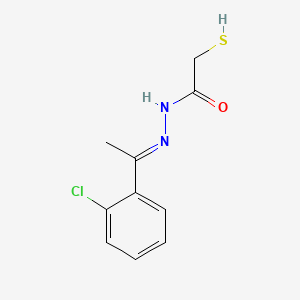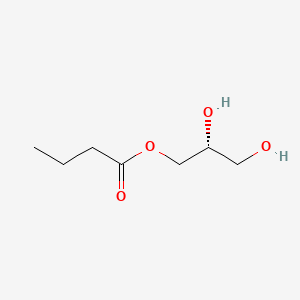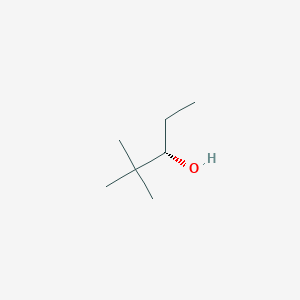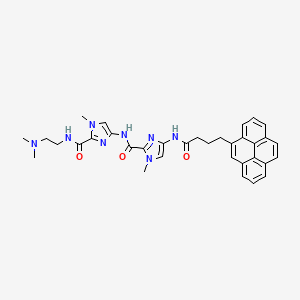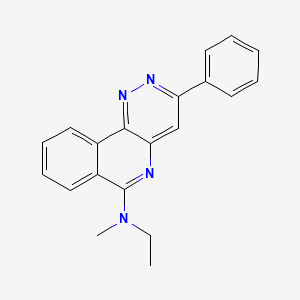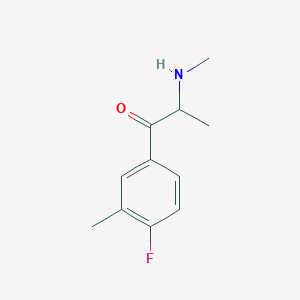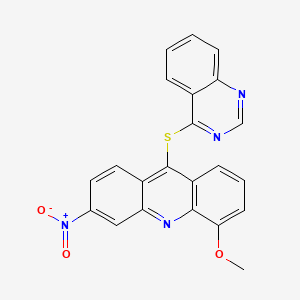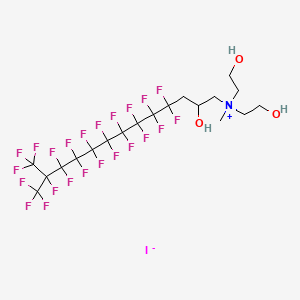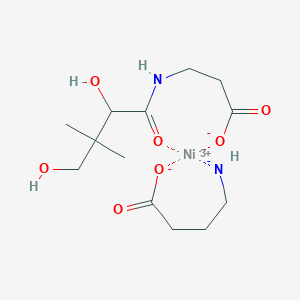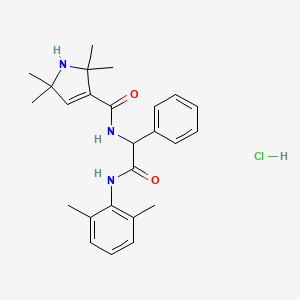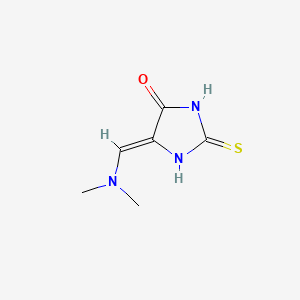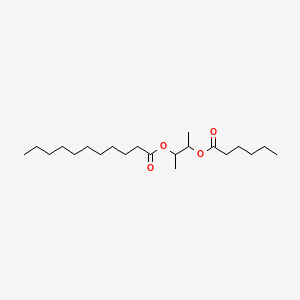
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate is an organic compound with the molecular formula C21H40O4 It is a derivative of undecanoic acid and is characterized by the presence of a hexanoyloxy group attached to a methylpropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate can be synthesized through esterification reactions. One common method involves the reaction of undecanoic acid with 1-methyl-2-propanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release undecanoic acid, which may interact with cellular pathways. The compound’s effects on enzymes and receptors are areas of ongoing research, with studies focusing on its potential to modulate biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate
- 1-Methyl-2-((1-oxodecyl)oxy)propyl undecanoate
Uniqueness
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
84006-25-7 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
3-hexanoyloxybutan-2-yl undecanoate |
InChI |
InChI=1S/C21H40O4/c1-5-7-9-10-11-12-13-15-17-21(23)25-19(4)18(3)24-20(22)16-14-8-6-2/h18-19H,5-17H2,1-4H3 |
InChI-Schlüssel |
LHOYOTGDPNOGNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



